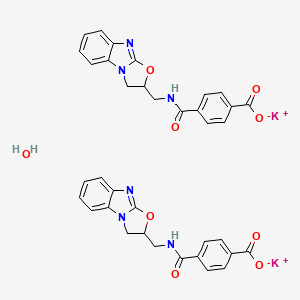
Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzimidazole fused with an oxazole ring, which is further substituted with a terephthalamic acid moiety. The potassium salt form and hemihydrate state add to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzoxazole with terephthalic acid derivatives under controlled conditions. The reaction is often facilitated by catalysts and may require specific temperature and pH conditions to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield. The final product is typically purified through crystallization or chromatography techniques to obtain the potassium salt hemihydrate form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring, resulting in the formation of reduced intermediates.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzimidazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole and oxazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific molecular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole ring structure and exhibit similar biological activities.
Oxazole derivatives: Compounds with the oxazole ring also show comparable chemical reactivity and applications.
Uniqueness
Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate is unique due to the combination of benzimidazole and oxazole rings with a terephthalamic acid moiety. This structural complexity enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
102339-07-1 |
|---|---|
Molecular Formula |
C36H30K2N6O9 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
dipotassium;4-(1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazol-2-ylmethylcarbamoyl)benzoate;hydrate |
InChI |
InChI=1S/2C18H15N3O4.2K.H2O/c2*22-16(11-5-7-12(8-6-11)17(23)24)19-9-13-10-21-15-4-2-1-3-14(15)20-18(21)25-13;;;/h2*1-8,13H,9-10H2,(H,19,22)(H,23,24);;;1H2/q;;2*+1;/p-2 |
InChI Key |
YXPGTERQVNMKPY-UHFFFAOYSA-L |
Canonical SMILES |
C1C(OC2=NC3=CC=CC=C3N21)CNC(=O)C4=CC=C(C=C4)C(=O)[O-].C1C(OC2=NC3=CC=CC=C3N21)CNC(=O)C4=CC=C(C=C4)C(=O)[O-].O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















